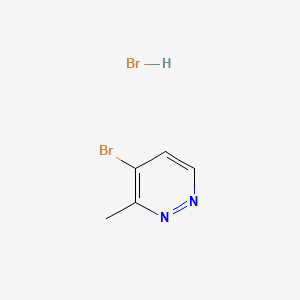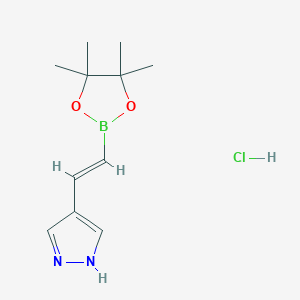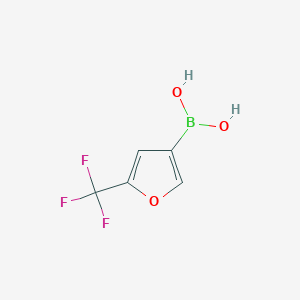
4-Bromo-3-methylpyridazine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-methylpyridazine hydrobromide is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom and a methyl group attached to the pyridazine ring. It is commonly used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methylpyridazine hydrobromide typically involves the bromination of 3-methylpyridazine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the pyridazine ring.
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
4-Bromo-3-methylpyridazine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridazine ring.
Major Products Formed
Substitution Reactions: Products include 4-azido-3-methylpyridazine and 4-thiocyanato-3-methylpyridazine.
Oxidation Reactions: Products include 4-bromo-3-pyridazinecarboxylic acid and 4-bromo-3-pyridazinecarboxaldehyde.
Reduction Reactions: Products include 4-bromo-3-methyl-1,2-dihydropyridazine.
科学的研究の応用
4-Bromo-3-methylpyridazine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-Bromo-3-methylpyridazine hydrobromide involves its interaction with specific molecular targets. The bromine atom and the pyridazine ring can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methyl group can also influence the compound’s binding affinity and specificity.
類似化合物との比較
4-Bromo-3-methylpyridazine hydrobromide can be compared with other similar compounds such as:
4-Chloro-3-methylpyridazine: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
3-Methylpyridazine: Lacks the halogen substituent, making it less reactive in certain substitution reactions.
4-Bromo-3-ethylpyridazine: Similar structure but with an ethyl group instead of a methyl group, leading to differences in steric and electronic properties.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the bromine atom and the methyl group, making it a valuable compound in various chemical and biological studies.
特性
分子式 |
C5H6Br2N2 |
|---|---|
分子量 |
253.92 g/mol |
IUPAC名 |
4-bromo-3-methylpyridazine;hydrobromide |
InChI |
InChI=1S/C5H5BrN2.BrH/c1-4-5(6)2-3-7-8-4;/h2-3H,1H3;1H |
InChIキー |
FQQIJKLXJPONJP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=N1)Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(Trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13604223.png)


![rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride](/img/structure/B13604252.png)






![2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)
